molecular formula C9H10N4 B2633676 1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine CAS No. 956779-00-3

1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine

Cat. No.: B2633676
CAS No.: 956779-00-3
M. Wt: 174.207
InChI Key: DYEWBRJGUHYRQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-2-ylmethyl)-1H-pyrazol-5-amine is a pyrazole-based compound featuring a pyridin-2-ylmethyl substituent at the 1-position and an amine group at the 5-position. This structure enables unique electronic and steric properties, making it a candidate for coordination chemistry and kinase inhibition studies. Its pyridine moiety can participate in hydrogen bonding and π-π interactions, while the pyrazole core provides a rigid scaffold for substituent modifications .

Properties

IUPAC Name

2-(pyridin-2-ylmethyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-9-4-6-12-13(9)7-8-3-1-2-5-11-8/h1-6H,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEWBRJGUHYRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN2C(=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine typically involves the reaction of 2-chloromethylpyridine with 5-amino-1H-pyrazole. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-2-ylmethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the pyridine ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine and its derivatives exhibit a wide range of biological activities, making them valuable in drug development:

  • Antimicrobial Activity : Pyrazole derivatives have demonstrated significant antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, compounds derived from this compound have shown efficacy in disrupting bacterial cell membranes, leading to cell lysis, which is critical for developing new antimicrobial agents .
  • Anti-tubercular Effects : Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines, a class related to this compound, as potent inhibitors of mycobacterial ATP synthase, which is crucial for treating Mycobacterium tuberculosis infections. These compounds exhibited low hERG liability and good metabolic stability .
  • Anti-inflammatory Properties : The compound has been shown to interact with enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), reducing the production of pro-inflammatory cytokines in macrophage cells. This interaction highlights its potential as an anti-inflammatory agent .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound is essential for optimizing its biological activity:

Substituent Position Effect on Activity Example Compounds
3-positionEnhances binding affinity to targets3-(4-fluoro)phenyl derivatives
5-positionModulates potency against bacteriaVarious alkyl/aryl substituents
Exocyclic amino groupInfluences enzyme inhibitionAlkylated primary amines

Recent studies have synthesized numerous analogues to explore these relationships, revealing that specific substitutions can significantly enhance the compound's efficacy against targeted pathogens .

Therapeutic Implications

The therapeutic potential of this compound extends beyond antimicrobial applications:

  • Cancer Treatment : Some pyrazole derivatives are being investigated for their ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis .
  • Cardiovascular Applications : The compound has shown promise as a thrombin inhibitor through a serine-trapping mechanism, which could lead to new anticoagulant therapies .

Case Studies

Several case studies illustrate the effectiveness of this compound derivatives:

  • Mycobacterial Inhibition : A series of novel pyrazolo[1,5-a]pyrimidines were synthesized and tested for their ability to inhibit M. tuberculosis growth. The most effective compounds exhibited MIC values ranging from 0.2 to 1.5 µg/mL .
  • Anti-inflammatory Response : In vitro studies demonstrated that specific analogues significantly reduced TNF-alpha and IL-6 levels in activated macrophages, suggesting their potential in treating inflammatory diseases .
  • Thrombin Inhibition : A study reported the synthesis of several pyrazole-based thrombin inhibitors that effectively reduced thrombin activity in vitro, indicating their potential use in managing thrombotic disorders .

Mechanism of Action

The mechanism of action of 1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Regioisomeric Pyrazole Derivatives

Key Finding : Substituent positions on the pyrazole ring dramatically alter biological activity.

  • Example 1 : 3-(4-Fluorophenyl)-4-(pyridin-4-yl)-1-aryl-1H-pyrazol-5-amine vs. 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-aryl-1H-pyrazol-5-amine
    • The regioisomeric switch (fluorophenyl at 3→4 position, pyridinyl at 4→3) shifts activity from p38α MAP kinase inhibition (IC₅₀ ~100 nM) to broad-spectrum cancer kinase inhibition (e.g., Src, B-Raf V600E, EGFRs; IC₅₀ <10 nM) .
    • Mechanism : Altered substituent positions modify steric hindrance and electronic interactions with kinase ATP-binding pockets.

Comparison to Target Compound :

Pyridine-Substituted Analogues

Example 2 : 3-Phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine (L1)

  • Structural Differences : L1 lacks the methylene linker between pyridine and pyrazole (direct pyridin-2-yl attachment at position 1).
  • Properties :
    • Exhibits aggregation-induced emission (AIE) with a bathochromic shift in fluorescence.
    • Forms a ZnCl₂ complex via pyridine nitrogen coordination, leading to a phase-transitioning crystalline material .

Example 3 : 1-[1-(Pyridin-4-yl)ethyl]-1H-pyrazol-5-amine

  • Structural Differences : Pyridin-4-yl group (vs. pyridin-2-yl) with an ethyl spacer.
  • Impact :
    • Pyridin-4-yl’s nitrogen position alters hydrogen-bonding capacity.
    • Ethyl spacer may enhance lipophilicity, affecting membrane permeability .

Electron-Withdrawing Substituent Analogues

Example 4 : 1-(3-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine

  • Structural Differences : Chlorophenyl (electron-withdrawing) and trifluoromethyl groups at positions 1 and 3.
  • Impact :
    • Increased electron deficiency enhances stability against metabolic oxidation.
    • Trifluoromethyl group may improve binding to hydrophobic kinase domains (e.g., VEGFR-2) .

Comparison :

N-Substituted Analogues

Example 5 : N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine

  • Structural Differences : Ethylamine at position 5 and pyridin-3-yl at position 3.
  • Impact :
    • Ethylamine enhances basicity, affecting protonation state at physiological pH.
    • Pyridin-3-yl’s nitrogen position may favor interactions with heme-containing enzymes (e.g., cytochrome P450) .

Biological Activity

1-(Pyridin-2-ylmethyl)-1H-pyrazol-5-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C9H10N4, characterized by a pyrazole ring and a pyridine moiety. The structure allows for various interactions with biological targets, enhancing its potential as a drug candidate.

Antimicrobial Activity

Research indicates that compounds within the pyrazole family, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that related pyrazole derivatives demonstrate effectiveness against various bacterial strains such as E. coli and S. aureus . The presence of specific substituents on the pyrazole ring can enhance this activity.

Anticancer Properties

This compound has been investigated for its anticancer potential. In vitro studies have reported that certain derivatives can inhibit the proliferation of cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells . The mechanism involves inducing apoptosis and modulating cell cycle progression.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. For example, it may function as a thrombin inhibitor through a serine-trapping mechanism, disrupting thrombin's catalytic activity . Additionally, its structural features allow it to mimic natural substrates, facilitating binding to active sites on target proteins .

Study 1: Antimicrobial Screening

A study conducted by Argade et al. synthesized a series of pyrazole derivatives and tested their antimicrobial efficacy. Compound 11 showed promising results against E. coli and S. aureus, indicating that modifications in the pyrazole structure can lead to enhanced antimicrobial properties .

Study 2: Anticancer Activity

In another investigation, derivatives of this compound were screened for cytotoxic effects on cancer cell lines. Compounds demonstrated varying levels of growth inhibition, with some showing significant activity against HepG2 cells (IC50 = 49.85 μM) . The structure–activity relationship (SAR) studies highlighted the importance of specific functional groups in enhancing anticancer effects.

Data Tables

Activity Target IC50 Value (μM) Reference
AntimicrobialE. coliNot specified
AntimicrobialS. aureusNot specified
AnticancerHepG249.85
AnticancerHeLaNot specified

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Use a fume hood for synthesis or handling due to potential respiratory irritation (H335) . Avoid skin contact, as the compound may cause irritation (H315) or eye damage (H319). Store in a cool, dry environment away from oxidizers, and dispose of waste via approved hazardous chemical protocols. Consult Safety Data Sheets (SDS) for emergency measures, including first aid for ingestion or inhalation .

Q. How can the purity and identity of synthesized this compound be verified?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm proton environments and carbon backbone. For example, the pyridin-2-ylmethyl group exhibits distinct aromatic protons near δ 8.5–7.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C9_9H11_{11}N4_4, theoretical 175.0984 g/mol).
  • Melting Point Analysis : Compare observed melting points with literature values to detect impurities .

Q. What synthetic routes are commonly employed for this compound?

  • Methodological Answer :

  • Condensation Reactions : React pyridin-2-ylmethyl hydrazine with β-ketonitriles or α,β-unsaturated ketones under reflux in ethanol or THF.
  • Cyclization : Use phosphoryl chloride (POCl3_3) or polyphosphoric acid to cyclize precursor hydrazides into the pyrazole core .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. How does the aggregation-induced emission (AIE) behavior of this compound inform its photophysical applications?

  • Methodological Answer :

  • Fluorescence Spectroscopy : Measure emission spectra in dilute solution vs. solid state. AIE-active compounds show enhanced emission in aggregates due to restricted intramolecular motion.
  • Polarized Optical Microscopy (POM) : Observe birefringence and phase transitions (e.g., supercooling with >100°C hysteresis) .
  • X-ray Crystallography : Resolve solid-state packing (e.g., orthorhombic Pccn symmetry) to correlate structure with AIE properties .

Q. What strategies resolve contradictions in crystallographic data for metal complexes of this compound?

  • Methodological Answer :

  • SHELX Refinement : Use SHELXL for small-molecule refinement, adjusting parameters like thermal displacement factors. Cross-validate with programs like SIR97 for direct-method phase solutions .
  • Phase Transition Analysis : For temperature-dependent polymorphs (e.g., ZnCl2_2 complex), perform variable-temperature XRD to track lattice changes .
  • Data Reproducibility : Replicate syntheses under controlled conditions (e.g., stoichiometry, solvent) to confirm structural assignments .

Q. How does regioisomerism in pyrazole derivatives affect biological activity, such as kinase inhibition?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Compare IC50_{50} values of regioisomers (e.g., 3- vs. 4-substituted pyrazoles) against kinases like Src or B-Raf V600E .
  • Molecular Docking : Model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with pyridin-2-ylmethyl groups) using software like AutoDock.
  • In Vitro Assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) to validate computational predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.